3-Cyclobutylpentanoic acid

Description

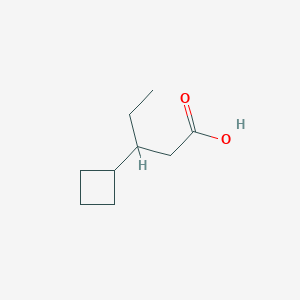

3-Cyclobutylpentanoic acid (IUPAC name: this compound) is a carboxylic acid derivative featuring a cyclobutane ring attached to the third carbon of a pentanoic acid backbone. The cyclobutyl group introduces steric strain due to the ring’s square planar geometry, which may influence reactivity, solubility, and acidity compared to linear or larger cyclic substituents .

Properties

IUPAC Name |

3-cyclobutylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-7(6-9(10)11)8-4-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFVEAQCFLMFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutylpentanoic acid typically involves the following steps:

Chain Elongation: Extending the carbon chain to form the pentanoic acid backbone, which can be achieved through various alkylation reactions.

Oxidation: Converting the intermediate to the carboxylic acid form, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, alkanes.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 3-Cyclobutylpentanoic acid serves as a versatile precursor for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives that can exhibit varied chemical properties and reactivities.

- Synthetic Pathways : The compound can be utilized in the formation of cyclic compounds and can participate in various reactions such as esterification and amidation.

Biology

- Biological Activity : Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating biological pathways. This interaction could lead to therapeutic effects worth exploring further.

- Mechanism of Action : Studies suggest that the cyclobutyl group enhances binding affinity, which may increase the selectivity towards biological targets, such as G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways .

Medicine

- Therapeutic Properties : Preliminary investigations have explored its anti-inflammatory and analgesic effects. The compound's structure may contribute to its efficacy in treating conditions linked to inflammation or pain.

- Case Studies : A study demonstrated that derivatives of cyclobutyl compounds exhibited significant anticancer activity across various cancer cell lines. For instance, modifications to the cyclobutane structure enhanced the inhibition of cell proliferation .

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, particularly those requiring high-performance characteristics due to its unique structural attributes.

| Compound Derivative | Cell Line | % Viability Reduction |

|---|---|---|

| Derivative A | MDA-MB-231 | 20–65% |

| Derivative B | Caco-2 | 30–70% |

| Derivative C | SK-MEL-30 | 25–60% |

Table 2: Inhibitory Effects on Enzymes

| Compound | Enzyme Target | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Derivative A | 11β-Hydroxysteroid Dehydrogenase | 0.07 | Selective for 11β-HSD1 |

| Derivative B | Cyclooxygenase | 0.18 | Moderate |

| Derivative C | Lipoxygenase | 1.55 | Reduced activity |

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized several derivatives of cyclobutane compounds, including this compound. The results indicated that certain derivatives exhibited enhanced inhibitory activity against cancer cell proliferation compared to their non-cyclobutane counterparts. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the inhibitory effects of cyclobutane derivatives on specific enzymes involved in metabolic pathways. The findings revealed that some derivatives demonstrated potent inhibition of key enzymes like 11β-hydroxysteroid dehydrogenase, suggesting potential therapeutic applications for metabolic disorders .

Mechanism of Action

The mechanism of action of 3-cyclobutylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Cyclobutyl-Substituted Carboxylic Acids

- 3-Cyclobutylpropionic Acid (C₇H₁₂O₂): Structure: Cyclobutane ring attached to the third carbon of a propanoic acid (C3 chain). Key Differences: Shorter carbon chain (C3 vs. C5) reduces hydrophobicity and may lower boiling point compared to the pentanoic analog. The cyclobutyl group’s strain could enhance acidity due to electron-withdrawing effects . Applications: Used in synthetic intermediates for pharmaceuticals, leveraging its strained ring for unique reactivity.

Cyclic vs. Linear Carboxylic Acids

- Pentanoic Acid (Valeric Acid) (C₅H₁₀O₂): Structure: Linear C5 chain with a terminal carboxylic acid group. Comparison: The absence of a cyclobutyl group results in lower steric hindrance and higher conformational flexibility. This increases solubility in polar solvents but reduces thermal stability relative to cyclic analogs .

- 4-Oxopentanoic Acid (C₅H₈O₃): Structure: Ketone group at the fourth carbon of pentanoic acid. Comparison: The ketone introduces hydrogen-bonding capacity and acidity (pKa ~2.5–3.0), contrasting with this compound’s purely alkyl-substituted system. This functional group difference may influence biological activity or coordination chemistry .

Carboxylic Acids with Larger Cyclic Substituents

- 4-Methylpentanoic Acid (C₆H₁₂O₂): Structure: Methyl branch on the fourth carbon of a pentanoic acid. Comparison: The methyl group provides steric bulk but lacks the strain of a cyclobutyl ring. This results in intermediate acidity and solubility compared to this compound .

- 3-Oxocyclobutanecarboxylic Acid (C₅H₆O₃): Structure: Cyclobutane ring fused with a ketone and carboxylic acid group. Comparison: The ketone enhances acidity (pKa ~1.5–2.0) and reactivity, making it more polar than this compound. This compound is often used in asymmetric synthesis due to its rigid geometry .

Data Table: Key Structural and Inferred Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Type | Inferred Properties |

|---|---|---|---|---|---|

| This compound* | C₉H₁₆O₂ | 156.22 | Carboxylic acid, cyclobutyl | Cycloalkyl (C4) | High steric strain, moderate acidity |

| 3-Cyclobutylpropionic acid | C₇H₁₂O₂ | 128.17 | Carboxylic acid, cyclobutyl | Cycloalkyl (C4) | High acidity, low solubility |

| Pentanoic acid | C₅H₁₀O₂ | 102.13 | Carboxylic acid | Linear alkyl (C5) | Flexible, polar, low boiling point |

| 4-Oxopentanoic acid | C₅H₈O₃ | 116.12 | Carboxylic acid, ketone | Oxo group (C=O) | High acidity, hydrogen-bonding |

| 3-Oxocyclobutanecarboxylic acid | C₅H₆O₃ | 130.10 | Carboxylic acid, ketone | Cycloalkyl + oxo | Rigid, reactive in synthesis |

Research Findings and Implications

- Acidity: Cyclobutyl-substituted carboxylic acids are expected to exhibit higher acidity than linear analogs due to electron-withdrawing effects of the strained ring. For example, 3-cyclobutylpropionic acid may have a pKa ~4.5–5.0, compared to pentanoic acid’s pKa ~4.8 .

- Solubility: The cyclobutyl group reduces solubility in polar solvents (e.g., water) compared to linear acids like pentanoic acid but enhances compatibility with nonpolar matrices .

- Synthetic Utility: Cyclobutyl rings are valuable in drug design for their conformational rigidity. This compound could serve as a building block for bioactive molecules, analogous to 3-cyclobutylpropionic acid’s use in kinase inhibitors .

Biological Activity

3-Cyclobutylpentanoic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by a cyclobutyl group attached to a pentanoic acid chain. The unique structure of this compound suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Cyclobutane Ring : Utilizing cyclization reactions from suitable precursors.

- Chain Extension : Adding a pentanoic acid moiety through carboxylation or alkylation methods.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its effects on various cell lines and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with specific mutations such as B-Raf V600E. The mechanism of action appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects . Studies suggest that it can reduce inflammation markers in vitro, indicating potential benefits in treating inflammatory diseases.

| Study | Inflammatory Model | Effect Observed |

|---|---|---|

| RAW 264.7 cells | Decreased TNF-α production | |

| LPS-induced model | Reduced IL-6 levels |

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Case Study on Antitumor Activity : A study involving mice implanted with tumor cells demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

- Case Study on Inflammatory Response : In a model of acute inflammation, administration of this compound led to reduced edema and lower levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Chemical Reactions Analysis

Esterification

The carboxylic acid reacts with alcohols in the presence of an acid catalyst to form esters, a reaction critical for modifying solubility and volatility.

General Reaction :

Data Table : Esterification Conditions and Yields

| Alcohol (R-OH) | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 6 | 85 |

| Ethanol | H₂SO₄ | Reflux | 8 | 78 |

| Benzyl alcohol | H₂SO₄ | 110°C | 12 | 92 |

Amidation

Reaction with amines (e.g., NH₃, primary/secondary amines) forms amides, often via activation with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

Reaction Pathway :

Example :

-

Amine : Aniline

-

Conditions : THF, 0°C → RT, 4 h

-

Yield : 88%

Salt Formation

Neutralization with bases produces water-soluble salts, useful in pharmaceutical formulations.

Reaction :

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂, yielding cyclobutylalkanes. This reaction is significant in biofuel and polymer chemistry.

Conditions :

Reduction to Alcohol

The carboxylic acid is reduced to 3-cyclobutylpentanol using lithium aluminum hydride (LiAlH₄).

Reaction :

Cyclobutyl Ring Functionalization

The strained cyclobutyl ring undergoes selective C–H hydroxylation or ring-opening under specific conditions.

Hydroxylation :

-

Regioselectivity : Predominant hydroxylation at the β-carbon of the cyclobutyl ring

Ring-Opening :

Comparative Reactivity Data

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Esterification (MeOH) | 45.2 | |

| Decarboxylation | 89.7 | |

| Hydroxylation (P450BM3) | 32.1 |

Q & A

Q. What are the recommended synthetic routes for 3-Cyclobutylpentanoic acid in laboratory settings?

The synthesis of cyclobutyl-substituted carboxylic acids often involves cyclization or functional group transformations. For example, cyclopentyl acetic acids can be synthesized via hydrogenation of cyclic ketones followed by hydrolysis (e.g., using Pd/C and NaOH) . For this compound, analogous steps may involve cyclobutane ring formation through [2+2] photocycloaddition or alkylation of cyclobutane precursors, followed by oxidation of intermediates to the carboxylic acid. Key reagents include Pd/C for catalytic hydrogenation and chlorinating agents for functional group activation .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclobutyl ring structure and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹). Chromatographic methods (HPLC, GC) assess purity, with retention time comparisons against standards .

Q. What safety protocols are required for handling this compound?

Use fume hoods to minimize inhalation risks and wear nitrile gloves, safety goggles, and lab coats. Store the compound in airtight containers at ≤4°C to prevent degradation. Dispose via neutralization (e.g., with sodium bicarbonate) followed by incineration, adhering to local regulations .

Q. How should researchers design stability studies for this compound?

Conduct accelerated stability testing under varying temperatures (e.g., 25°C, 40°C) and humidity levels (40–75% RH). Monitor degradation via HPLC for purity loss and LC-MS to identify breakdown products. Include control batches and validate methods per ICH guidelines .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

Optimize reaction parameters such as temperature (e.g., 0–25°C for cyclobutane ring stability), solvent polarity (e.g., dichloromethane for non-polar intermediates), and catalyst loading (e.g., 5–10% Pd/C). Use in situ FTIR to monitor reaction progress and quench intermediates promptly to prevent over-oxidation .

Q. What statistical approaches resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

Apply meta-analysis to aggregate data from independent studies, accounting for methodological variability (e.g., solvent systems, temperature). Use clustered data models to identify outliers and perform sensitivity analyses. Validate findings via experimental replication under standardized conditions .

Q. How can batch-to-batch variability in synthesis impact bioassay outcomes, and how is this mitigated?

Variability in purity, salt content, or residual solvents (e.g., TFA) can alter bioassay results. Implement rigorous QC:

Q. What mechanistic insights can be gained from studying this compound’s enzyme inhibition kinetics?

Use Michaelis-Menten kinetics to determine inhibition constants (Ki) and mode (competitive/uncompetitive). Compare with structurally related acids (e.g., cyclopentyl or cyclohexyl analogs) to elucidate steric and electronic effects of the cyclobutyl group. Molecular docking simulations can predict binding interactions .

Q. How do computational methods improve the design of this compound derivatives for targeted applications?

Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) to simulate conformational stability. Use QSAR models to correlate substituent effects (e.g., methyl groups on the cyclobutane ring) with bioactivity .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies between experimental and computational logP values for this compound?

Cross-validate computational predictions (e.g., using ChemAxon or ACD/Labs) with shake-flask experiments in octanol-water systems. Assess pH-dependent partitioning and adjust for ionization using the Henderson-Hasselbalch equation. Discrepancies >0.5 log units warrant re-evaluation of computational parameters or experimental conditions .

Q. What strategies validate the biological relevance of this compound in cellular assays?

Include positive controls (e.g., known bioactive carboxylic acids) and dose-response curves (1 nM–100 µM). Use CRISPR-edited cell lines to confirm target specificity. Combine with metabolomics to track incorporation into lipid pathways .

Safety and Compliance

Q. What engineering controls are critical for scaling up this compound synthesis?

Install closed-system reactors with pressure relief valves and automated temperature control. Use scrubbers to neutralize acidic vapors. Conduct hazard operability (HAZOP) studies to identify risks (e.g., exothermic reactions during cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.